1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves the reduction of uridine. This reduction can be achieved using various reducing agents under specific conditions. Industrial production methods typically involve the use of high-pressure hydrogenation or catalytic reduction processes .
Chemical Reactions Analysis
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine.
Reduction: Further reduction can lead to the formation of 5-methyldihydrouridine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalytic metals (such as palladium or platinum), and various oxidizing agents. The major products formed from these reactions include uridine and 5-methyldihydrouridine .
Scientific Research Applications
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleosides and nucleotides.
Biology: It plays a crucial role in the structure and function of tRNA, influencing the stability and folding of tRNA molecules.
Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into tRNA. It stabilizes the tRNA structure by enhancing the flexibility of the D-loop, which is essential for proper tRNA function during protein synthesis . The molecular targets include the tRNA molecules, and the pathways involved are related to protein synthesis and RNA modification .
Comparison with Similar Compounds
Similar compounds to 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione include:
Uridine: The parent compound from which dihydrouridine is derived.
5-methyldihydrouridine: A further reduced form of dihydrouridine.
Pseudouridine: Another modified nucleoside found in tRNA that influences tRNA stability and function.
The uniqueness of this compound lies in its specific role in enhancing the flexibility and stability of the tRNA D-loop, which is not observed with other similar compounds .
Properties
Molecular Formula |
C10H15N3O5 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
VGYZEXPNNAEQKL-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
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